

The Boc Protection of 3,5-Dibromo-L-tyrosine: A Technical Guide

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Compound of Interest

Compound Name: *Boc-3,5-Dibromo-L-tyrosine*

Cat. No.: *B558712*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the tert-butyloxycarbonyl (Boc) protection of 3,5-Dibromo-L-tyrosine. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the development of novel peptide-based therapeutics and research tools.

Core Mechanism of Boc Protection

The protection of the α -amino group of 3,5-Dibromo-L-tyrosine is achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ($(Boc)_2O$).^{[1][2]} This process renders the amine nucleophile unreactive, preventing it from forming unwanted peptide bonds during subsequent amino acid couplings in peptide synthesis.^{[3][4]}

The reaction proceeds via the following steps:

- Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 3,5-Dibromo-L-tyrosine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.^[1]
- Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.

- Collapse of the Intermediate and Byproduct Formation: The intermediate collapses, leading to the formation of the N-Boc-protected 3,5-Dibromo-L-tyrosine. This step also releases a tert-butoxycarboxylate anion, which readily decomposes into the volatile byproducts isobutylene and carbon dioxide, driving the reaction to completion.[4]

This reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amino group, facilitating the nucleophilic attack.[3]

Figure 1: Reaction mechanism of Boc protection.

Quantitative Data

The following table summarizes key quantitative data for **Boc-3,5-dibromo-L-tyrosine**.

Parameter	Value	Reference
Molecular Formula	C ₁₄ H ₁₇ Br ₂ NO ₅	[5]
Molecular Weight	439.33 g/mol	[5]
Appearance	White to off-white powder	[5]
Purity	≥ 99%	[5]
Melting Point	145-150 °C	
Optical Rotation	[a]D ²⁰ = +33 ± 2° (c=1 in Dioxane)	[5]
Storage Temperature	0-8 °C	[5]

Experimental Protocols

The following is a generalized experimental protocol for the Boc protection of 3,5-Dibromo-L-tyrosine, synthesized from established methods for amino acid protection.[4][6]

Materials:

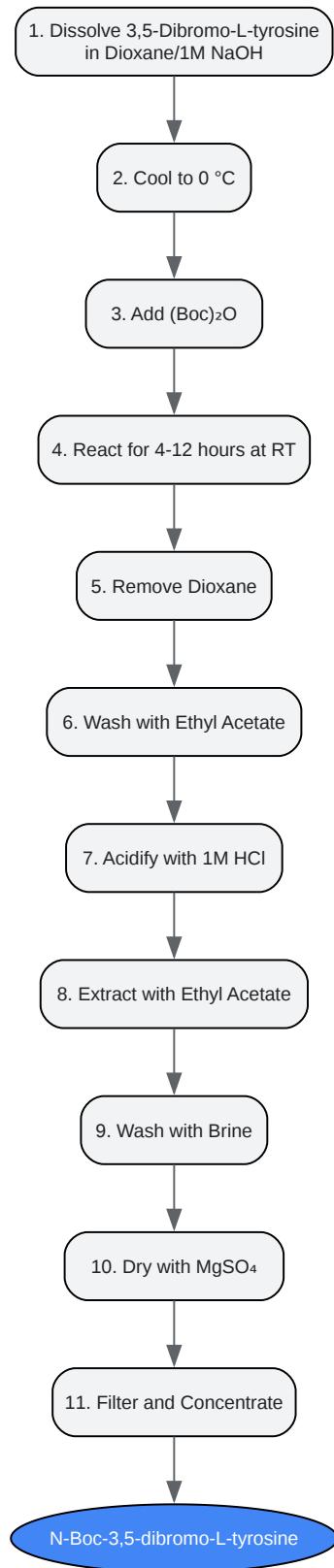
- 3,5-Dibromo-L-tyrosine

- Di-tert-butyl dicarbonate ((Boc)₂O)
- Dioxane
- 1 M Sodium Hydroxide (NaOH) solution
- Ethyl acetate
- 1 M Hydrochloric Acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

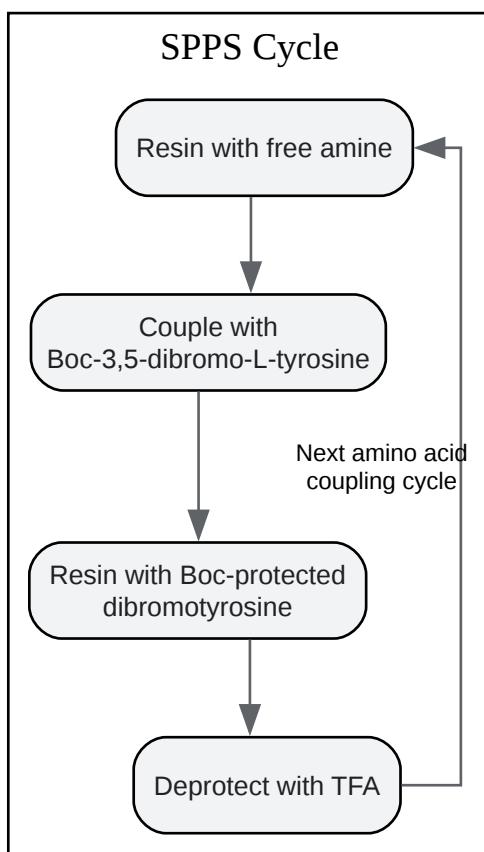
- **Dissolution:** Dissolve 3,5-Dibromo-L-tyrosine (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH. The amount of solvent should be sufficient to fully dissolve the amino acid.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Addition of (Boc)₂O:** Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
- **Reaction:** Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
 - Once the reaction is complete, remove the dioxane under reduced pressure.
 - Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
 - Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1 M HCl.

- Extract the **N-Boc-3,5-dibromo-L-tyrosine** with ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
- Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the N-Boc-protected amino acid.

[Click to download full resolution via product page](#)**Figure 2:** General experimental workflow.

Application in Peptide Synthesis

Boc-3,5-dibromo-L-tyrosine is a valuable building block in peptide synthesis, particularly in the Boc/Bzl strategy of SPPS.[4] The Boc group serves as a temporary protecting group for the α -amino functionality, allowing for the sequential addition of amino acids to a growing peptide chain. The Boc group is readily removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free amine for the next coupling cycle.[7] The brominated tyrosine residue can introduce unique structural and functional properties to peptides, making it a target for the development of novel pharmaceuticals.[5]



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Figure 3: Role in Solid-Phase Peptide Synthesis.

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